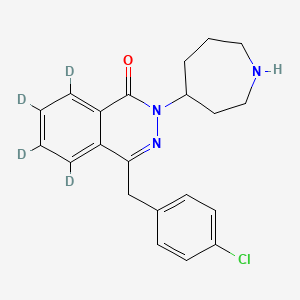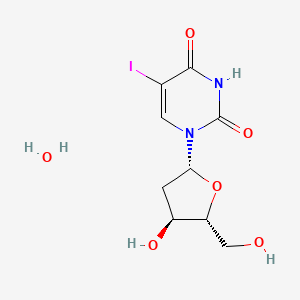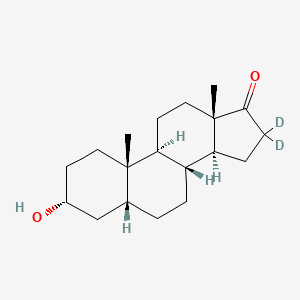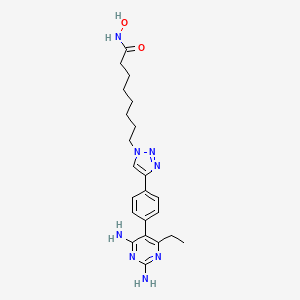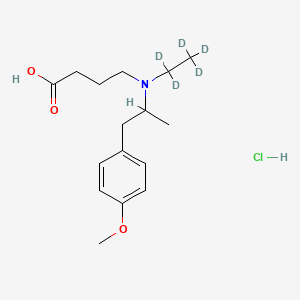
(S)-Chlorpheniramine-d6 Maleate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Chlorpheniramine-d6 Maleate Salt is a deuterated form of chlorpheniramine maleate, an antihistamine commonly used to treat allergic reactions, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as the presence of deuterium atoms can alter the compound’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chlorpheniramine-d6 Maleate Salt typically involves the deuteration of chlorpheniramine followed by its reaction with maleic acid to form the maleate salt. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction with maleic acid is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes followed by purification steps to isolate the deuterated compound. The maleate salt formation is then carried out in reactors equipped with temperature and pH control systems to ensure high yield and purity. The final product is typically crystallized and dried before packaging.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Chlorpheniramine-d6 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated chlorpheniramine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-Chlorpheniramine-d6 Maleate Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to understand the pharmacokinetics and biotransformation of chlorpheniramine.
Medicine: Investigated for its potential therapeutic effects and to study drug interactions.
Industry: Utilized in the development of new antihistamine formulations and to improve the efficacy and safety profiles of existing drugs.
Mécanisme D'action
(S)-Chlorpheniramine-d6 Maleate Salt exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetic properties. The molecular targets include histamine H1 receptors in various tissues, and the pathways involved are related to the inhibition of histamine-induced signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine Maleate: The non-deuterated form, commonly used as an antihistamine.
Brompheniramine Maleate: Another antihistamine with a similar structure but different halogen substitution.
Triprolidine Hydrochloride: An antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
(S)-Chlorpheniramine-d6 Maleate Salt is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic properties. This makes it a valuable tool in scientific research for studying drug metabolism and interactions, as well as for developing improved therapeutic agents with enhanced efficacy and safety profiles.
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1/i1D3,2D3; |
Clé InChI |
DBAKFASWICGISY-WOHLNYLJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
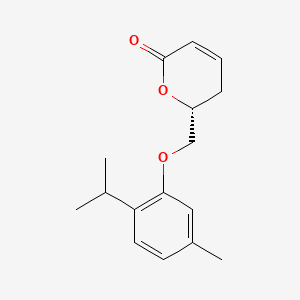

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

